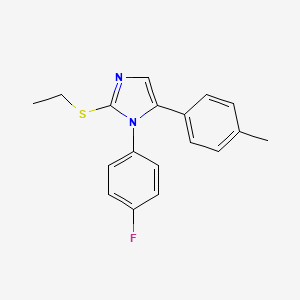
2-(ethylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Scientific Research Applications
2-(ethylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole has been studied for its potential applications in various scientific research areas, including biochemistry and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes, such as protein kinase C and glycogen synthase kinase 3β. Additionally, it has been shown to have anticancer and antifungal properties.
Mechanism of Action
Target of Action
The primary target of the compound 2-(ethylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is acetyl- and butyrylcholinesterase . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, affecting various neurological processes.
Mode of Action
The compound interacts with its targets (acetyl- and butyrylcholinesterase) by inhibiting their activity This inhibition results in an increased concentration of acetylcholine in the nervous system
Pharmacokinetics
The compound’s interaction with silver surfaces has been studied . After adsorption on a silver surface, the structural properties of the compound exhibit a small modification , which could potentially impact its bioavailability and pharmacokinetics.
Result of Action
The compound’s action results in a balanced inhibition of acetyl- and butyrylcholinesterase, leading to an increase in the concentration of acetylcholine in the nervous system . This can have various effects at the molecular and cellular level, including potential cytotoxicity of HepG2 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s interaction with silver surfaces can modify its structural properties , potentially affecting its activity. Furthermore, the compound’s activity can be influenced by its concentration, as suggested by studies on its adsorption on silver surfaces .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(ethylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and organisms.
Future Directions
There are several future directions for research on 2-(ethylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole. One area of interest is its potential applications in the treatment of cancer and fungal infections. Additionally, further studies are needed to elucidate its mechanism of action and identify other enzymes that it may interact with. Furthermore, the development of new synthetic methods for this compound may open up new avenues for research and applications.
Synthesis Methods
The synthesis of 2-(ethylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole involves the reaction of 4-fluoroaniline, p-toluidine, and ethylthioacetate in the presence of a catalyst. The reaction proceeds through a series of steps, including N-alkylation, cyclization, and S-alkylation, to yield the final product.
properties
IUPAC Name |
2-ethylsulfanyl-1-(4-fluorophenyl)-5-(4-methylphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2S/c1-3-22-18-20-12-17(14-6-4-13(2)5-7-14)21(18)16-10-8-15(19)9-11-16/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFINZUDUXHSJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol](/img/structure/B2870390.png)

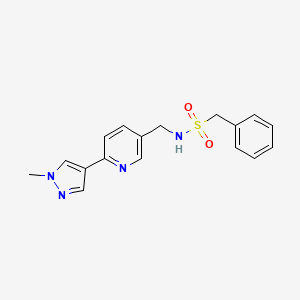
![Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione](/img/structure/B2870400.png)
![2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2870401.png)
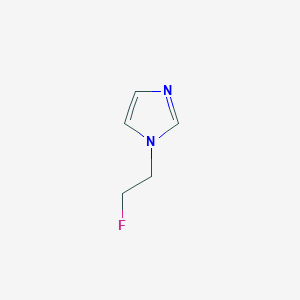
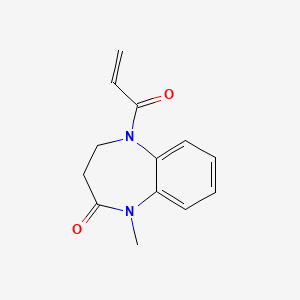
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-fluorobenzamide](/img/structure/B2870404.png)
![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2870406.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2870407.png)
![(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2870408.png)
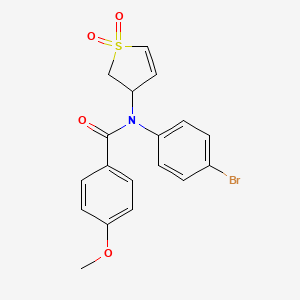
![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2870412.png)
![1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane](/img/structure/B2870413.png)